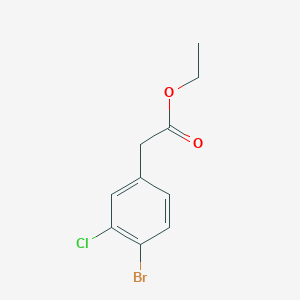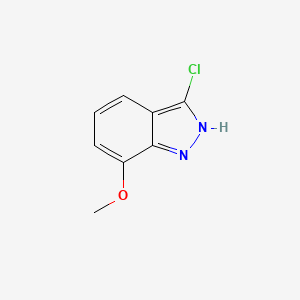
Ethyl 4-bromo-3-chlorophenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Electrochemical Surface Finishing and Energy Storage
Research has explored the use of haloaluminate room-temperature ionic liquids (RTILs) for electrochemical technology applications, including electroplating and energy storage. These compounds, such as AlCl3–1-ethyl-3-methylimidazolium chloride, are highlighted for their utility in modern electrochemical processes due to their ease of handling and advanced properties (Tsuda, Stafford, & Hussey, 2017).
Environmental Impact Assessment
The environmental consequences of chlorophenols, compounds chemically related to the query, have been extensively reviewed. These studies emphasize moderate toxicity to mammalian and aquatic life, with notable persistence and bioaccumulation potential under certain conditions, showcasing the need for careful environmental management of such chemicals (Krijgsheld & Gen, 1986).
Ionic Liquid-Based Technologies
The utilization of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers like cellulose and chitin, represents a promising area for industrial applications. These compounds offer novel solutions for chemical processing and recycling, underscoring the importance of understanding their toxicity and environmental impact for sustainable industrial use (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Chemical Recycling of Polymers
Innovations in chemical recycling, such as the hydrolysis of poly(ethylene terephthalate) (PET) in alkaline or acidic environments, demonstrate the potential of chemical processes in recovering and repurposing materials. These methods aim to conserve raw materials and energy, highlighting the role of chemistry in addressing solid waste issues (Karayannidis & Achilias, 2007).
Organic Electronic Materials
The development of conducting polymers, especially poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), for use in organic electronic devices, is a significant area of research. These materials offer high conductivity and transparency, crucial for charge transport layers or electrical interconnects in devices like solar cells and light-emitting diodes (Shi, Liu, Jiang, & Xu, 2015).
Safety and Hazards
Ethyl 4-bromo-3-chlorophenylacetate is considered hazardous. It has the signal word 'Warning’ . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl 2-(4-bromo-3-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWJGYJMJRSSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)





![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)


![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)

![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)
![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)
